molecular formula C12H12ClNO2 B12101315 ethyl 2-(6-chloro-1H-indol-1-yl)acetate

ethyl 2-(6-chloro-1H-indol-1-yl)acetate

Cat. No.: B12101315
M. Wt: 237.68 g/mol
InChI Key: HHWDPXKFGQAUCV-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate is a synthetic indole derivative characterized by a chloro substituent at the 6-position of the indole ring and an ethyl ester-linked acetic acid moiety at the 1-position (CAS: 943654-33-9 for its acid form) . Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive molecules, such as antitumor agents and enzyme inhibitors . This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting proteases or viral infections. Its molecular formula is C₁₂H₁₂ClNO₂, with a molecular weight of 237.68 g/mol .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

ethyl 2-(6-chloroindol-1-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-2-16-12(15)8-14-6-5-9-3-4-10(13)7-11(9)14/h3-7H,2,8H2,1H3

InChI Key

HHWDPXKFGQAUCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC2=C1C=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-chloro-1H-indol-1-yl)acetate typically involves the reaction of 6-chloroindole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

6-chloroindole+ethyl bromoacetateK2CO3,DMFethyl 2-(6-chloro-1H-indol-1-yl)acetate\text{6-chloroindole} + \text{ethyl bromoacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 6-chloroindole+ethyl bromoacetateK2​CO3​,DMF​ethyl 2-(6-chloro-1H-indol-1-yl)acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(6-chloro-1H-indol-1-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloro-1H-indol-1-yl)acetate involves its interaction with various molecular targets. The indole ring can bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent variations. Below is a comparative analysis of ethyl 2-(6-chloro-1H-indol-1-yl)acetate and its analogs:

Table 1: Structural and Functional Comparison of Indole Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
This compound 1-position: ethyl ester; 6-position: Cl C₁₂H₁₂ClNO₂ 237.68 Intermediate for pharmaceuticals
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate 3-position: methyl ester; 1-position: Me; 6-position: Cl C₁₂H₁₂ClNO₂ 237.68 High-purity pharmaceutical intermediate
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate 3-position: ethyl ester; 2-position: 4-nitrobenzoyl C₁₉H₁₆N₂O₅ 352.35 Anticancer/antitumor activity (pro-drug)
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5) 1-position: acetic acid derivative; acylguanidine substituent C₁₁H₁₂N₄O 216.25 BACE1 inhibitor (77% inhibition at 100 µM)
Ethyl 2-(3-pyrazol-1H-indol-1-yl)acetate derivatives 3-position: pyrazole, thiazolidinone, or triazole substituents Variable Variable Anti-MDV activity (IC₅₀: 5–6 µg/mL)
2-(6-Methoxy-1H-indol-3-yl)-2-oxoacetate 3-position: oxoacetate methyl ester; 6-position: OMe C₁₂H₁₁NO₄ 233.22 Not reported; structural analog

Physicochemical Properties

  • Lipophilicity : Ethyl esters generally exhibit higher logP values than methyl esters, enhancing membrane permeability. For example, replacing the methyl ester in with an ethyl group increases lipophilicity.
  • Solubility : The 6-chloro substituent reduces aqueous solubility compared to methoxy or unsubstituted analogs (e.g., ).
  • Stability : Electron-withdrawing groups (e.g., nitro in ) may enhance stability under acidic conditions.

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